(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one
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Overview
Description
(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one: is a bicyclic organic compound that features an oxirane ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable epoxide precursor. This reaction can be catalyzed by acids or bases, depending on the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve ring-opening.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one serves as a valuable intermediate for constructing complex molecular architectures. Its unique structure allows for the development of novel synthetic pathways and the exploration of new reaction mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can be used as a scaffold for developing drugs with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of fine chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one exerts its effects involves interactions with specific molecular targets. The compound’s oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the modulation of biological pathways and the alteration of cellular functions.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom in place of the oxygen atom.
8-Oxabicyclo[3.2.1]octane: This compound is structurally similar but differs in the position of the oxirane ring.
Uniqueness: (1S,5R)-3-Oxabicyclo[320]heptan-6-one is unique due to its specific stereochemistry and the presence of both an oxirane and a ketone functional group
Properties
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKRIFCQPBHQPB-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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